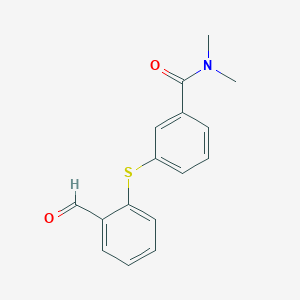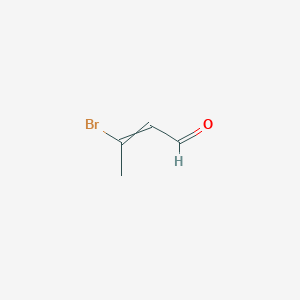
3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a formyl group, a sulfanyl group, and a dimethylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-formylphenyl sulfide with N,N-dimethylbenzamide under specific conditions. The reaction may require catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products
Oxidation: 3-(2-carboxyphenyl)sulfanyl-N,N-dimethylbenzamide.
Reduction: 3-(2-hydroxyphenyl)sulfanyl-N,N-dimethylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of 3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
- 3-(2-formylphenyl)sulfanyl-N,N-dimethylacetamide
- 3-(2-formylphenyl)sulfanyl-N,N-dimethylformamide
- 3-(2-formylphenyl)sulfanyl-N,N-dimethylpropionamide
Uniqueness
3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C16H15NO2S |
|---|---|
分子量 |
285.4 g/mol |
IUPAC 名称 |
3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H15NO2S/c1-17(2)16(19)12-7-5-8-14(10-12)20-15-9-4-3-6-13(15)11-18/h3-11H,1-2H3 |
InChI 键 |
OEJMINSNGBOUTL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC(=CC=C1)SC2=CC=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)

![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)




![3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
![6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13879962.png)
![Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13879967.png)

![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)


